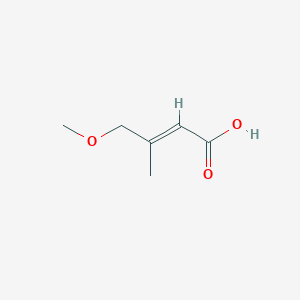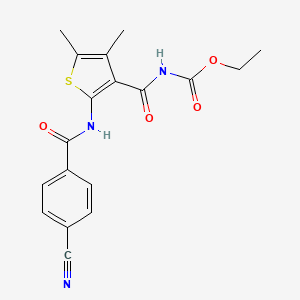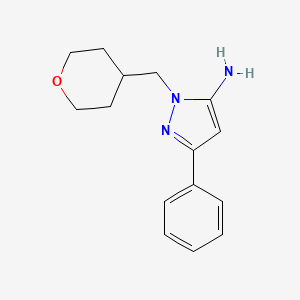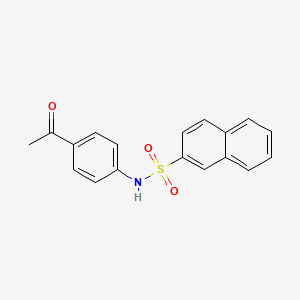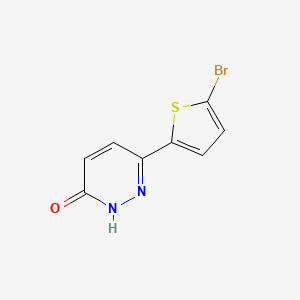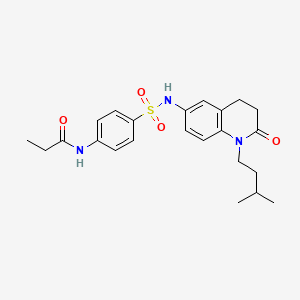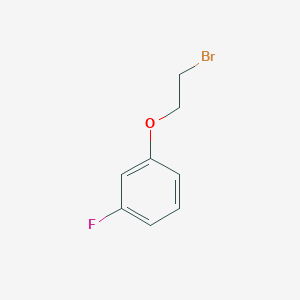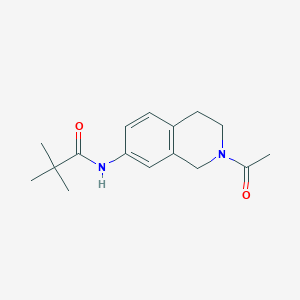
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pivalamide” is a compound that contains a 1,2,3,4-tetrahydroisoquinoline core, which is a structural motif found in many natural products and therapeutic lead compounds . This core is often modified with various functional groups to create new compounds with potential biological activities .
Scientific Research Applications
Therapeutic Applications in Cancer and CNS Disorders
Cancer Treatment : Tetrahydroisoquinoline derivatives, including compounds structurally related to N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pivalamide, have been extensively studied for their anticancer properties. These compounds are recognized for their role as anticancer antibiotics, with some achieving approval for clinical use. The milestone approval of trabectedin for soft tissue sarcomas underscores the potential of tetrahydroisoquinoline scaffolds in oncology (Singh & Shah, 2017). Additionally, naturally occurring isoquinoline alkaloids have demonstrated significant antitumor activities, highlighting the role of isoquinoline N-oxides as a promising source of leads for anticancer drug discovery (Dembitsky et al., 2015).
Central Nervous System (CNS) Disorders : The neuroprotective and memory-enhancing effects of acetylcholinesterase inhibitors, closely related to the tetrahydroisoquinoline class, have been a subject of interest. These compounds have been found effective in improving cognitive function in experimental models, potentially offering insights into treatment strategies for Alzheimer's disease and related cognitive disorders (Mohammed, 1993).
Potential Applications in Infectious Diseases
Research has also extended into the potential application of tetrahydroisoquinoline derivatives in treating infectious diseases. The broad therapeutic activities synthesized for various diseases, including malaria, tuberculosis, HIV-infection, and other infectious diseases, suggest that these compounds could be developed into novel drugs with unique mechanisms of action, offering new treatment avenues beyond their traditional applications (Singh & Shah, 2017).
Mechanism of Action
Target of Action
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pivalamide is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ) analogs . These compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
The mode of action of THIQ analogs is complex and depends on the specific biological activity they exert. For instance, some THIQ analogs have been found to inhibit the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway . This inhibition reinvigorates exhausted immune cells of both the innate and adaptive immune systems by blocking the interaction of PD-1 with PD-L1 on tumor cells . .
Biochemical Pathways
The biochemical pathways affected by THIQ analogs are diverse and depend on the specific biological activity they exert. For instance, some THIQ analogs have been found to affect the PD-1/PD-L1 immune checkpoint pathway . .
Result of Action
The result of action of a compound refers to the molecular and cellular effects of its action. For instance, some THIQ analogs have been found to cause cell cycle arrest and increase apoptosis in certain cancer cell lines . .
properties
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-11(19)18-8-7-12-5-6-14(9-13(12)10-18)17-15(20)16(2,3)4/h5-6,9H,7-8,10H2,1-4H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXPYRVKRHTOHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pivalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2382160.png)
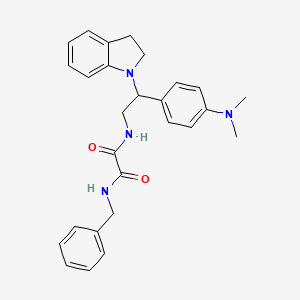
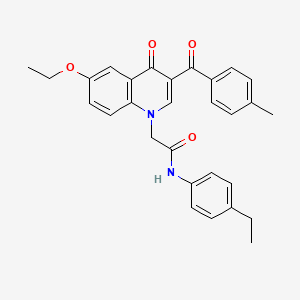
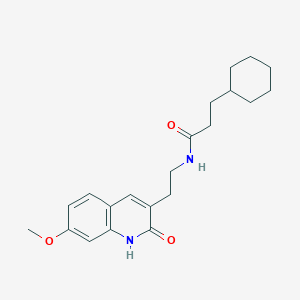
![(4E,7R,11S)-7-Amino-11-methyl-2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-8,13-dione;hydrochloride](/img/structure/B2382165.png)
![4-bromo-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2382167.png)
![3-[(2,6-dichlorobenzyl)oxy]-2-methyl-4(1H)-pyridinone](/img/structure/B2382171.png)
